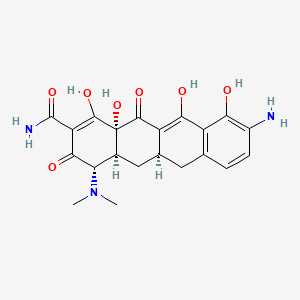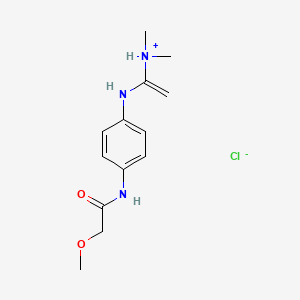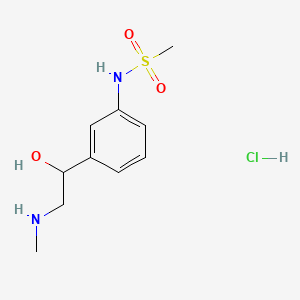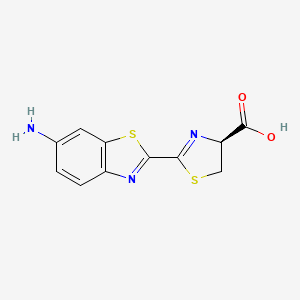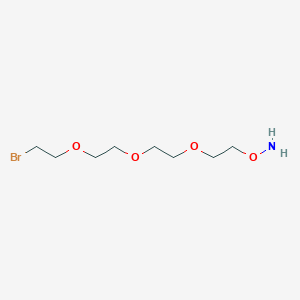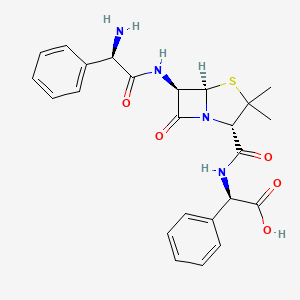
Ampicillinyl-D-phenylglycine
Vue d'ensemble
Description
Ampicillinyl-D-phenylglycine is a compound with the molecular formula C24H26N4O5S . It is also known as Ampicillin EP Impurity E . The molecular weight of this compound is 482.6 g/mol .
Synthesis Analysis
The impurity Ampicillinyl-D-phenylglycine originates during the preparation of Ampicillin trihydrate. The amidation of the carboxylic acid of Ampicillin with D-phenylglycine generates Ampicillinyl-D-phenylglycine . A facile synthetic process for these impurities was developed from commercially available raw materials .Molecular Structure Analysis
The IUPAC name of Ampicillinyl-D-phenylglycine is (2R)-2-[[ (2S,5R,6R)-6-[[ (2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid . The InChI and SMILES strings provide further details about its molecular structure .Applications De Recherche Scientifique
Synthesis and Characterization of Potential Impurities of Ampicillin Trihydrate
Ampicillinyl-D-phenylglycine is a potential impurity of Ampicillin trihydrate . It originates during the preparation of Ampicillin trihydrate, where the amidation of the carboxylic acid of Ampicillin with D-phenylglycine generates Ampicillinyl-D-phenylglycine . A facile synthetic process for these impurities was developed from commercially available raw materials .
Antibiotic Research
Ampicillin, from which Ampicillinyl-D-phenylglycine is derived, is a semisynthetic penicillin antibiotic with a broad spectrum of activity against microbes . It is one of the most widely used β-lactam antibiotics and is used for the treatment of diseases caused by infections .
Enzymatic Synthesis
The enzymatic synthesis of Ampicillin trihydrate, which involves Ampicillinyl-D-phenylglycine as a potential impurity, is a suspension-to-suspension reaction . This process reduces the condensation time between the β-lactam nucleus and an acylating agent represented by D-phenylglycine methylester .
Impurity Determination in Pharmaceutical Research
Ampicillinyl-D-phenylglycine, as an impurity of Ampicillin, is important in pharmaceutical research, particularly in the determination of impurities in Ampicillin using techniques such as High-Performance Liquid Chromatography (HPLC) .
Drug Development and Quality Control
The presence of Ampicillinyl-D-phenylglycine as an impurity in Ampicillin is significant in drug development and quality control . Understanding and controlling such impurities is crucial for ensuring the safety and efficacy of the final pharmaceutical product .
Studies on Resistance Mechanisms to β-lactam Antibiotics
Ampicillin is often used in combination with clavulanic acid, an inhibitor of the β-lactamase produced by microorganisms as a resistance mechanism to β-lactam antibiotics . The study of Ampicillinyl-D-phenylglycine, as a component of Ampicillin, can contribute to understanding these resistance mechanisms.
Mécanisme D'action
Target of Action
Ampicillin EP Impurity E, also known as Ampicillinyl-D-phenylglycine, primarily targets bacterial cell-wall synthesis . It acts on the transpeptidases located on the inner surface of the bacterial cell membrane . These enzymes play a crucial role in the cross-linking of the peptidoglycan chains to form the bacterial cell wall .
Mode of Action
Ampicillin EP Impurity E inhibits the action of transpeptidases, thereby preventing the cross-linking of the peptidoglycan chains . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death . The compound’s action can be counteracted by β-lactamase, an enzyme produced by some bacteria as a resistance mechanism . β-lactamase cleaves the β-lactam ring of Ampicillin, rendering it inactive .
Biochemical Pathways
The primary biochemical pathway affected by Ampicillin EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidases, the compound prevents the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall synthesis, leading to bacterial cell lysis .
Result of Action
The primary result of Ampicillin EP Impurity E’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping in the treatment of bacterial infections .
Propriétés
IUPAC Name |
(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAAMYOCWYQYDF-OSAVLUCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153005 | |
| Record name | Ampicillinyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ampicillinyl-D-phenylglycine | |
CAS RN |
1207726-28-0 | |
| Record name | Ampicillinyl-D-phenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillinyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



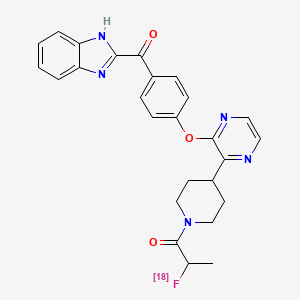

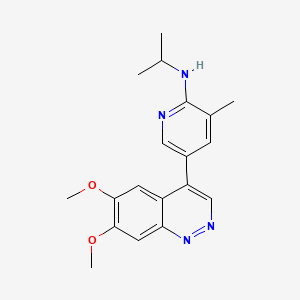
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
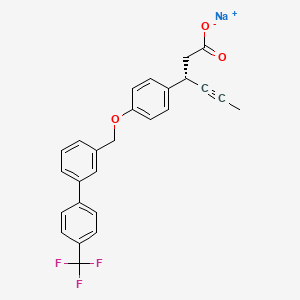

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
